N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
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Overview
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperidine moiety and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the piperidine moiety: The piperidine group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Attachment of the pivalamide group: The final step involves the acylation of the pyrimidine-piperidine intermediate with pivaloyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety may enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): Similar in structure but lacks the pivalamide group.
Piperine: A naturally occurring piperidine derivative with different biological activities.
Uniqueness
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is unique due to the presence of the pivalamide group, which can influence its physicochemical properties and biological activity. This structural feature may enhance its stability, solubility, and ability to interact with specific molecular targets compared to similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12-10-14(20-8-6-5-7-9-20)19-13(18-12)11-17-15(21)16(2,3)4/h10H,5-9,11H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMWSVGIFLUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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